Ethyl Quinoline-7-carboxylate
Overview
Description
Ethyl Quinoline-7-carboxylate is a chemical compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. This compound, specifically, is characterized by an ethyl ester group attached to the quinoline ring at the 7th position, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Quinoline-7-carboxylate typically involves the esterification of Quinoline-7-carboxylic acid. One common method is the Fischer esterification, where Quinoline-7-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-7-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as quinoline-7-carboxaldehyde, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. For example, nitration using nitric acid can introduce a nitro group at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinoline-7-carboxylic acid.
Reduction: Quinoline-7-carboxaldehyde.
Substitution: Nitroquinoline derivatives, sulfoquinoline derivatives.
Scientific Research Applications
Ethyl Quinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl Quinoline-7-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain microorganisms. This inhibition leads to the disruption of cellular processes and ultimately the death of the microorganism. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Ethyl Quinoline-7-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-7-carboxylic acid: The parent compound, which lacks the ethyl ester group.
Quinoline-8-carboxylate: A similar compound with the carboxylate group at the 8th position.
Ethyl Quinoline-8-carboxylate: Another ester derivative with the ester group at the 8th position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester group at the 7th position can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other quinoline derivatives.
Properties
IUPAC Name |
ethyl quinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZOEUCJAYRMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396589 | |
Record name | Ethyl Quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104294-00-0 | |
Record name | Ethyl Quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.